molecular formula C14H19F3N2O2S B7006644 N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide

N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7006644
M. Wt: 336.38 g/mol
InChI Key: IEMPLHRWFFFWCX-UHFFFAOYSA-N
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Description

N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a thiophene ring

Properties

IUPAC Name

N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2S/c1-2-10-7-19(5-6-21-10)4-3-18-13(20)11-8-22-9-12(11)14(15,16)17/h8-10H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPLHRWFFFWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)CCNC(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine moiety.

    Final Coupling: The final step involves coupling the morpholine-substituted thiophene with the carboxamide group, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly on the thiophene ring, where electrophilic aromatic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in drug discovery.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, where specific functional properties are desired.

Mechanism of Action

The mechanism by which N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the morpholine ring can improve solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide
  • N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(methyl)thiophene-3-carboxamide
  • N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-[2-(2-ethylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide stands out due to the combination of the trifluoromethyl group and the thiophene ring, which together confer unique electronic and steric properties. These features can lead to distinct reactivity patterns and biological activities, making this compound particularly valuable in research and development.

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